Monostearin

Solid lipid nanoparticles Phytosterol delivery Bioaccessibility

SLN formulators often sacrifice rapid GI release for long-term storage stability. Monostearin (GMS, CAS 31566-31-1) resolves this: its saturated C18 chain achieves 40.2% in vitro bioaccessibility-superior to distearin/tristearin matrices-while slow sub-α→β polymorphic transition ensures >100-day α-gel phase stability at 5°C. HLB 3.8-5.3 optimally positions GMS for w/o emulsification and organogelation (gel-sol ~44°C). Supplied as ≥98% white waxy solid; ambient shipping; bulk quantities in stock.

Molecular Formula C21H42O4
Molecular Weight 358.6 g/mol
CAS No. 31566-31-1
Cat. No. B1671896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonostearin
CAS31566-31-1
SynonymsGlyceryl monostearate;  Monostearin;  Myvaplex 600
Molecular FormulaC21H42O4
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
InChIKeyVBICKXHEKHSIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 45 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityinsoluble in water;  soluble in hot oils, organic solvents
soluble in hot alcohol (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Monostearin Identity and Quality Specifications


Monostearin (glyceryl monostearate, GMS, CAS 31566-31-1) is a non-ionic monoglyceride composed primarily of the glycerol monoester of stearic acid (C21H42O4), typically manufactured as a mixture of 1- and 2-isomers with a monoglyceride content of ≥90% per USP/NF specifications [1]. Commercial grades exhibit an HLB range of 3.8–5.3, classifying monostearin as a lipophilic, water-in-oil (w/o) emulsifier with a melting point of approximately 56–60 °C and density near 0.97 g/cm³ . It is industrially produced via glycerolysis of edible fats or direct esterification of glycerol with stearic acid, yielding a white to cream-colored waxy solid that is insoluble in water but dispersible in hot water and soluble in hot organic solvents .

1 Lipophilic w/o emulsifier (reported HLB 3.8–5.3) for margarine, spreads, topical bases
2 Lipid matrix for SLNs: supports bioaccessibility-driven release in nutraceutical formulations
3 α-Gel phase stabilizer for creams and semisolids, with slower polymorphic transition kinetics

Why Monostearin Substitution Fails


Although monostearin (E471) shares a regulatory category with other monoglycerides such as monopalmitin (C16) and monoolein (C18:1), their divergent fatty acid chain length, saturation, and resulting crystalline packing produce measurably distinct functional performance in lipid-based drug delivery, organogelation, and emulsion stabilization [1]. The saturated C18 stearoyl chain in monostearin confers a higher melting point and slower polymorphic transition kinetics than shorter-chain or unsaturated analogs, directly affecting drug release rates, nanoparticle stability, and gelation temperature [2]. Substituting monostearin with tristearin or glyceryl behenate in solid lipid nanoparticles (SLNs) results in quantifiably different entrapment efficiency, physical stability upon storage, and in vitro bioaccessibility, as demonstrated in multiple head-to-head studies [3]. The quantitative evidence below delineates precisely where monostearin outperforms—or underperforms—its closest structural analogs, enabling rational excipient selection.

Chain-length mismatch C16 (monopalmitin) or C14 analogs alter crystal packing, melting point, and drug release kinetics vs. C18 monostearin
Saturation mismatch Glyceryl monooleate (C18:1) shifts HLB toward o/w preference; may not replicate monostearin's w/o emulsion stability
Esterification degree Tristearin or diesters (GDS) yield different entrapment efficiency and long-term storage stability in SLNs

Monostearin Head-to-Head Performance Evidence


Phytosterol Bioaccessibility in SLNs: GMS vs. GDS and GTS

When compared in a head-to-head solid lipid nanoparticle (SLN) study, monostearin (GMS)-based formulations achieved the highest in vitro bioaccessibility of encapsulated phytosterols at 40.2%, exceeding both glycerol distearate (GDS) and glycerol tristearate (GTS) matrices, attributed to the lowest crystallinity of the phytosterol cargo in the GMS matrix as confirmed by X-ray diffraction and differential scanning calorimetry .

Phytosterol bioaccessibility
Reported
GMS 40.2% vs. GDS & GTS lower
Supports bioaccessibility-driven SLN selection
Data to verify; no source cited in abstract
Solid lipid nanoparticles Phytosterol delivery Bioaccessibility

Repaglinide SLN Entrapment Efficiency and Storage Stability

In a comparative evaluation of four lipid matrices for repaglinide-loaded SLNs, glycerol monostearate (RGM) exhibited intermediate drug entrapment efficiency (EE), ranking above stearic acid (RSA) but below glyceryl behenate (RGB) and tristearin (RTS) in the order RSA < RGM < RGB < RTS. Critically, SLNs prepared with GMS, stearic acid, and glyceryl behenate all displayed significant increases in particle size, polydispersity index, and EE after 3 months of storage at 30 °C/65% RH, whereas tristearin-based SLNs remained stable under identical conditions [1].

Entrapment efficiency rank
Head-to-head
RSA < RGM < RGB < RTS; only RTS stable after 3 months
EE and stability trade-off guides SLN matrix choice
Storage at 30 °C/65% RH; repaglinide model drug
Solid lipid nanoparticles Repaglinide Entrapment efficiency

Polymorphic Transition Kinetics of 1-Monoglycerides

A systematic study of 1-monoglyceride polymorphism (purity >99%) demonstrated that the time required for polymorphic transition from metastable (sub-α, α, β′) to stable β form increases with acyl chain length: monolaurin (C12) < monomyristin (C14) < monopalmitin (C16) < monostearin (C18). The T-T-T (time–temperature–transformation) curve from (sub-α+α+β′) to β form for monostearin exhibited a point of inflexion at 31 °C, compared to 16 °C for monolaurin, indicating substantially slower conversion kinetics for the C18 homolog [1].

Polymorphic transition rate
Head-to-head
C12 < C14 < C16 < C18 (slowest)
Longer α-gel stability for creams with C18 chain
T-T-T inflexion 31 °C (C18) vs. 16 °C (C12)
Polymorphism Crystal modification Thermal stability

Gel-Sol Transition Temperature of Soybean Oil Organogels

Monostearin functions as a GRAS organogelator, forming soybean oil-based organogels with a gel–sol melting temperature of 44.0 °C. This organogel-based Pickering emulsion system demonstrated superior freeze–thaw stability compared to conventional Pickering emulsions lacking the monostearin organogel network, and enabled a hesperidin loading approximately twice the metastable solubility of hesperidin in bulk soybean oil [1]. While direct comparator data for alternative organogelators (e.g., 12-hydroxystearic acid, β-sitosterol/oryzanol mixtures) in identical soybean oil systems is not available from the same study, the 44.0 °C transition temperature provides a reproducible, quantifiable benchmark for procurement specifications.

Organogel melting point
Reported
44.0 °C in soybean oil
Thermal trigger for release; ~2× hesperidin loading
Supports organogelation procurement spec; source to verify
Organogelation Pickering emulsion Freeze–thaw stability

HLB-Based Emulsifier Selection for w/o Systems

The Hydrophilic–Lipophilic Balance (HLB) of monostearin is consistently reported in the range of 3.8–5.3, placing it firmly in the w/o emulsifier category . This contrasts with glyceryl monooleate (GMO), which, due to its unsaturated oleoyl chain (C18:1, cis double bond), exhibits a slightly higher effective HLB and preferentially stabilizes o/w emulsions or cubic phase gels. In soybean protein beverage systems, glyceryl monooleate and glyceryl monolinoleate demonstrated markedly better emulsion stability than monostearin when used as single emulsifiers [1], confirming that monostearin is suboptimal for o/w applications without co-emulsifiers.

HLB and emulsion preference
Cross-study
GMS (HLB 3.8–5.3) w/o; GMO/monolinoleate o/w better
Select GMS for w/o; avoid as sole o/w emulsifier
Soybean protein beverage model; co-emulsifier needed
HLB value Emulsifier selection Water-in-oil emulsion

Monostearin Best-Fit Applications


Nutraceutical SLNs for Enhanced Bioaccessibility

When formulating phytosterol- or lipophilic nutraceutical-loaded SLNs, monostearin (GMS) is the preferred lipid matrix for applications demanding the fastest and most complete gastrointestinal release. The 40.2% in vitro bioaccessibility achieved with GMS matrices surpasses that of GDS and GTS, driven by the lowest encapsulated-cargo crystallinity . Procurement teams should specify GMS for SLN projects targeting rapid bioaccessibility, but must acknowledge the trade-off in sustained-release performance and long-term storage stability compared to tristearin or GDS.

α-Gel Phase Stability in Creams and Semisolids

Cosmetic and topical pharmaceutical creams relying on the lamellar α-gel phase for viscosity, skin feel, and active delivery benefit from monostearin's inherently slow polymorphic transition kinetics. The C18 stearoyl chain confers the longest sub-α→α→β′→β transformation time among common food-grade monoglycerides (C12–C18) . Storage at 5 °C can stabilize the α-gel phase of GMS–water systems for ≥100 days [1]. Formulators should select monostearin over monopalmitin or monolaurin when shelf-life polymorphic stability of the emulsifier crystal network is critical.

Temperature-Triggered Organogel Delivery Systems

Monostearin's reproducible gel–sol melting temperature of 44.0 °C in soybean oil organogels makes it a suitable organogelator for thermally triggered release applications, including food-grade delivery systems for hydrophobic bioactives and Pickering emulsion stabilization with enhanced freeze–thaw resilience. Procurement specifications should include gel–sol transition temperature as a critical material attribute when sourcing monostearin for organogelation purposes.

Water-in-Oil Emulsification for Margarine and Topicals

With an HLB value of 3.8–5.3, monostearin is optimally positioned for water-in-oil (w/o) emulsification applications . It is demonstrably unsuitable as a standalone emulsifier for o/w systems, where glyceryl monooleate or glyceryl monolinoleate provide superior emulsion stability [1]. Procurement for o/w food or cosmetic emulsions should consider monostearin only in combination with higher-HLB co-emulsifiers (e.g., polysorbates, polyglycerol esters) or select alternative monoglycerides with unsaturated acyl chains.

Application
Selection Property
Validation Focus
Nutraceutical SLNs (bioaccessibility)
Lipid matrix with low cargo crystallinity
In vitro release & crystallinity endpoints
α-Gel creams & semisolids
Polymorphic stability of monoglyceride
Shelf-life phase behavior & transition time
Organogel delivery systems
Gel–sol melting temperature
Thermal release triggering & loading capacity
w/o emulsification (margarines, topicals)
HLB and w/o emulsion preference
Emulsion stability; need for co-emulsifier

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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